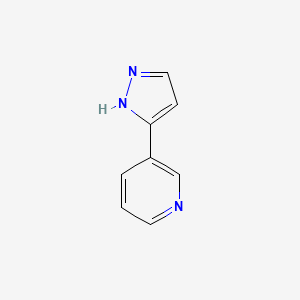

3-(1H-pyrazol-3-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLMOUMOJSUSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427736 | |

| Record name | 3-(1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45887-08-9 | |

| Record name | 3-(1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a pyridine and a pyrazole ring, imparts a unique combination of chemical properties, including its basicity, which plays a crucial role in its biological activity and pharmacokinetic profile. The pyridine nitrogen atom is generally considered the more basic center, capable of accepting a proton, while the pyrazole ring also possesses nitrogen atoms with basic character. Understanding the basic properties of this molecule is fundamental for its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Physicochemical and Basic Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Estimated pKa (Pyridinium ion) | ~5.2 | Estimated based on Pyridine (pKa = 5.23)[1] |

| Estimated pKa (Pyrazolium ion) | ~2.5 | Estimated based on Pyrazole (pKa = 2.48)[1] |

Note: The pKa values are estimates for the conjugate acids of the respective nitrogen atoms. The pyridine nitrogen is the more likely site of protonation.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a substance.[2] The following is a generalized protocol for the determination of the pKa of a water-soluble heterocyclic compound like this compound.

3.1. Materials and Reagents

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

3.2. Experimental Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in the beaker to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

-

Initial pH Measurement: Record the initial pH of the this compound solution.

-

Titration with Acid: Add the HCl solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Equivalence Point Determination: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of HCl added (x-axis) to obtain a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be determined from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Reactivity and Synthesis

The reactivity of this compound is influenced by the electronic properties of both the pyridine and pyrazole rings. The pyridine ring is generally susceptible to nucleophilic substitution, especially when activated by an electron-withdrawing group or N-oxidation. The pyrazole ring can undergo electrophilic substitution, and the N-H proton can be removed by a base, allowing for N-alkylation or N-arylation.

Synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For instance, the reaction of a pyridyl hydrazine with a suitable 1,3-dicarbonyl compound can yield the desired pyrazolyl-pyridine scaffold.

Biological Significance and Signaling Pathways

Derivatives of this compound have been extensively investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolyl-pyridine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.

For example, compounds with a similar 4-(pyrazol-3-yl)-pyridine core have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[3] JNK signaling is implicated in cellular responses to stress, inflammation, and apoptosis.

Below is a representative diagram of a generic MAP kinase signaling pathway that could be targeted by a this compound-based inhibitor.

Caption: A simplified MAP Kinase signaling pathway.

This diagram illustrates how an external signal (Growth Factor) can trigger a cascade of protein phosphorylations, ultimately leading to changes in gene expression. A this compound-based inhibitor could potentially target one of the kinases in this pathway, such as RAF or MEK, thereby blocking the downstream signaling.

Conclusion

This compound possesses fundamental basic properties that are integral to its function as a versatile scaffold in medicinal chemistry. Its pyridine nitrogen provides a key site for interaction with biological targets, and a thorough understanding of its pKa is essential for optimizing drug candidates. The synthetic accessibility and the potential for chemical modification of this core structure make it a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Further experimental determination of its precise pKa value and detailed elucidation of its interactions with specific biological targets will continue to drive its application in drug discovery.

References

Technical Guide: 3-(1H-pyrazol-3-yl)pyridine (CAS No. 45887-08-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and an exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating both a pyridine and a pyrazole ring system. These structural features are prevalent in many biologically active compounds, making this scaffold an attractive starting point for the development of novel therapeutics.

| Property | Value | Reference |

| CAS Number | 45887-08-9 | N/A |

| Molecular Formula | C₈H₇N₃ | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Appearance | Pale yellow solid | [1] |

| Boiling Point | 143–148 °C at 0.01 mm Hg | [2] |

| Melting Point | 56–58 °C | [2] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of a propenone intermediate with hydrazine hydrate.

Experimental Protocol

Starting Material: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Reagents:

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux for a duration sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting residual oil can be purified by distillation under vacuum to afford this compound as a pale yellow solid.[1][2]

Yield: This procedure has been reported to provide a high yield of the desired product.[2]

Biological Activity and Therapeutic Potential

The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets with high affinity. Derivatives of this core structure have shown significant promise in several therapeutic areas, particularly in oncology and inflammatory diseases, primarily through the inhibition of protein kinases.

While specific quantitative data for the parent this compound is not extensively available in publicly accessible literature, the broader class of pyrazolyl-pyridine compounds has been widely investigated as potent kinase inhibitors.

Kinase Inhibition

Compounds featuring the pyrazolyl-pyridine core have demonstrated inhibitory activity against several key kinases involved in disease pathogenesis:

-

c-Jun N-terminal Kinases (JNKs): JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] The pyrazolyl-pyridine scaffold has been a foundational element in the design of JNK inhibitors.[3][6]

-

Pim Kinases (PIM-1, PIM-2, PIM-3): The Pim family of serine/threonine kinases plays a crucial role in cell survival, proliferation, and apoptosis.[7][8] Overexpression of Pim kinases is associated with numerous hematologic and solid tumors, making them attractive targets for cancer therapy.[8][9][10] Several pyrazolyl-pyridine derivatives have been developed as potent pan-Pim kinase inhibitors.[7][11]

-

TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response and is involved in signaling pathways related to inflammation, autophagy, and oncogenesis.[12][13] The 1H-pyrazolo[3,4-b]pyridine scaffold, a related isomer, has been successfully utilized to develop potent and selective TBK1 inhibitors.[12][13]

-

Casein Kinase 1δ/ε (CK1δ/ε): These kinases are involved in the regulation of various cellular processes, and their dysregulation has been linked to neurodegenerative diseases and cancer. N-(1H-pyrazol-3-yl)quinazolin-4-amines, which contain a similar structural motif, have been identified as inhibitors of CK1δ/ε.[14]

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound derivatives is rooted in their ability to modulate key cellular signaling pathways. Below are graphical representations of a general synthesis workflow and a simplified kinase inhibition signaling pathway that these compounds are known to influence.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Simplified Kinase Signaling Pathway Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a versatile and valuable scaffold in drug discovery. Its straightforward synthesis and the established biological significance of the pyrazole-pyridine core make it an excellent starting point for the development of novel kinase inhibitors and other therapeutic agents. Further investigation into the specific biological targets and quantitative activity of the parent compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]

- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic small molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and biological relevance. The document details spectroscopic and crystallographic data, outlines experimental protocols for its synthesis, and visualizes its role as a scaffold in targeting key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the pyrazolylpyridine core.

Molecular Structure and Properties

This compound is composed of a pyridine ring linked to a pyrazole ring at the 3-position of both heterocycles. The linkage is between a carbon atom on the pyridine ring and a carbon atom on the pyrazole ring. The molecular formula is C₈H₇N₃, with a molecular weight of approximately 145.16 g/mol .

The structural arrangement of the two aromatic rings suggests a largely planar conformation, a feature that has been confirmed by crystallographic studies of closely related isomers and derivatives. For instance, in the co-crystal of 4-(1H-pyrazol-3-yl)pyridine with terephthalic acid, the dihedral angle between the pyridine and pyrazole rings is a mere 4.69(9)°, indicating a high degree of planarity[1]. This planarity is a crucial factor in the molecule's ability to interact with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 45887-08-9 |

| Appearance | Expected to be a solid at room temperature |

| Boiling Point | 376.5°C |

| Density | 1.214 g/cm³ |

| Refractive Index | 1.61 |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.52-8.61 | m | 2H, Pyridine protons |

| 7.95-7.96 | m | 1H, Pyridine or Pyrazole proton |

| 7.66-7.72 | m | 1H, Pyridine or Pyrazole proton |

| 7.54-7.56 | m | 2H, Pyridine or Pyrazole protons |

| 6.43-6.45 | m | 1H, Pyrazole proton |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 151.1 | C (Pyridine/Pyrazole) |

| 145.8 | C (Pyridine/Pyrazole) |

| 142.4 | C (Pyridine/Pyrazole) |

| 126.5 | C (Pyridine/Pyrazole) |

| 112.4 | C (Pyridine/Pyrazole) |

| 109.0 | C (Pyridine/Pyrazole) |

| Solvent: CDCl₃, Frequency: 100 MHz |

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 145.2 | 34.14 | [M]⁺ |

| 146.2 | 2.60 | [M+1]⁺ |

| 118.1 | 32.26 | Fragment Ion |

| 78.2 | 26.12 | Fragment Ion |

| 51.2 | 100 | Fragment Ion |

Table 4: Infrared (IR) Spectroscopy - Predicted Characteristic Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150-3000 | C-H Stretching | Aromatic (Py, Pz) |

| 1600-1450 | C=C and C=N Stretching | Aromatic Rings |

| 1465–1430 | Ring Vibrations | Pyridine/Pyrazole |

| ~3140 | N-H Stretching | Pyrazole |

| Note: These are expected ranges based on the known spectra of pyridine and pyrazole derivatives. Specific peak values would require experimental data. |

Synthesis of this compound

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible and commonly employed synthetic route starts with a pyridoyl-substituted 1,3-dicarbonyl compound and hydrazine.

General Synthetic Workflow

The overall workflow for the synthesis can be visualized as a two-step process: the formation of the 1,3-dicarbonyl precursor followed by the cyclization to form the pyrazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established syntheses of similar pyrazolyl-pyridines.

Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione

-

Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., argon).

-

Reaction Mixture: To the stirred solution, add ethyl nicotinate (1.0 equivalent) followed by the dropwise addition of dry acetone (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reagents and Setup: In a round-bottom flask, dissolve the purified 1-(pyridin-3-yl)butane-1,3-dione (1.0 equivalent) from Step 1 in ethanol.

-

Reaction Mixture: Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 60°C to increase the rate if necessary. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product can be purified by recrystallization or column chromatography.

Biological Relevance and Signaling Pathways

The pyrazolylpyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant area of interest is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.

PIM-1 Kinase Inhibition

Derivatives of pyrazolylpyridine have been identified as potent inhibitors of PIM-1 kinase. PIM-1 is a downstream effector of the JAK/STAT signaling pathway and contributes to oncogenesis by phosphorylating and regulating the activity of proteins involved in apoptosis and cell cycle progression.

The signaling cascade involving PIM-1 often intersects with other critical cancer-related pathways, such as the one regulated by the c-Myc oncoprotein. PIM-1 can phosphorylate and stabilize c-Myc, leading to enhanced transcriptional activity and the promotion of cell proliferation. Furthermore, PIM-1 can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting cell survival.

The diagram below illustrates the central role of PIM-1 in cell survival and proliferation and highlights the points of intervention for inhibitors like pyrazolylpyridine derivatives.

Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.

Conclusion

This compound represents a valuable molecular scaffold for the design and development of novel therapeutic agents. Its structural rigidity, planarity, and the presence of multiple hydrogen bond donors and acceptors make it an ideal candidate for interacting with various biological targets. The well-established synthetic routes allow for the generation of diverse libraries of derivatives for structure-activity relationship studies. The role of this scaffold in the inhibition of key oncogenic pathways, such as the PIM-1 kinase signaling cascade, underscores its potential in the development of new anticancer drugs. This technical guide provides a solid foundation of the core molecular features of this compound to aid researchers in their drug discovery and development endeavors.

References

A Technical Guide to 3-(1H-pyrazol-3-yl)pyridine: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document covers its nomenclature, physicochemical properties, detailed synthetic protocols, and key applications, with a focus on its role in drug discovery.

Nomenclature

The standard IUPAC name for the compound is This compound . Due to the tautomerism inherent in the pyrazole ring, where the proton on the nitrogen can reside on either nitrogen atom, the compound is also frequently named 3-(1H-pyrazol-5-yl)pyridine [1].

Physicochemical and Structural Data

The key properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Exact Mass | 145.0640 g/mol | [1] |

| Physical Form | Solid | [3] |

| Boiling Point | 376.5 °C | [1] |

| Density | 1.214 g/cm³ | [1] |

| XLogP3 | 1.4717 | [1] |

| PSA (Polar Surface Area) | 41.57 Ų | [1] |

| InChI Key | JJLMOUMOJSUSSX-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The pyrazolyl pyridine scaffold is a versatile starting point for more complex molecules and can be synthesized through various routes.[2] A common and effective method involves the condensation of a pyridyl-substituted 1,3-dicarbonyl compound (or its enamine equivalent) with hydrazine.

Experimental Protocol: Synthesis from 3-acetylpyridine

This protocol outlines a two-step synthesis starting from 3-acetylpyridine.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

-

Reactants: A mixture of 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is prepared.

-

Procedure: The mixture is heated, typically under reflux, for a specified period (e.g., 2-4 hours) to drive the condensation reaction.

-

Work-up: After the reaction is complete, the mixture is cooled. The excess DMF-DMA and other volatile components are removed under reduced pressure (vacuum). The resulting crude product, an enaminone, is often a solid and can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

-

Reactants: The crude enaminone from Step 1 is dissolved in a suitable solvent, such as ethanol.

-

Procedure: Hydrazine hydrate is added to the solution. The mixture is then heated to reflux for a period of 0.5 to 2 hours.[4] This step facilitates the cyclization of the intermediate to form the pyrazole ring.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is subsequently removed under vacuum to yield the crude product.[4]

-

Purification: The final product, this compound, can be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to afford a solid product.[4]

Figure 1. General workflow for the synthesis of this compound.

Biological Activity and Research Applications

The this compound core is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[5][6] Derivatives of this structure are key components in the development of novel therapeutic agents.

-

Kinase Inhibition: The pyrazolyl pyridine structure is a core component in the design of potent kinase inhibitors.[2] For instance, derivatives have been investigated as inhibitors of PIM-1 kinase, which can induce apoptosis in cancer cells, showing potential for liver cancer therapies.[2] The drug Asciminib (Scemblix), a kinase inhibitor used to treat chronic myeloid leukemia, features a 5-(1H-pyrazol-5-yl)pyridine moiety in its structure.

-

Anticancer and Antimicrobial Agents: Pyrazole derivatives, in general, exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5][6] The this compound framework serves as a versatile building block for synthesizing compounds with potent cytotoxicity against various cancer cell lines.[2]

-

Drug Discovery Intermediate: As a versatile heterocyclic compound, it is a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.[2][7] Its structure allows for functionalization at multiple positions on both the pyridine and pyrazole rings, enabling the creation of diverse chemical libraries for screening.

References

- 1. echemi.com [echemi.com]

- 2. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Solubility and Biological Context of 3-(1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold, combining both a pyrazole and a pyridine ring, is a key structural feature in a variety of biologically active molecules. Notably, derivatives of pyrazolylpyridine have demonstrated potent activity as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation, apoptosis, and signaling pathways associated with cancer.[1][2][3] The development of such compounds as therapeutic agents necessitates a thorough understanding of their physicochemical properties, among which solubility is paramount for ensuring bioavailability and efficacy.

This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, outlines detailed experimental protocols for its determination, and presents the relevant biological context of its derivatives as PIM-1 kinase inhibitors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | - |

| Molecular Weight | 145.16 g/mol | - |

| XLogP3 | 1.4717 | [1] |

| Boiling Point | 376.5 °C | [1] |

| Density | 1.214 g/cm³ | [1] |

Note: The data in this table, with the exception of the molecular formula and weight, are predicted values and should be used as a guide for solvent selection.

Solubility in Organic Solvents

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound in a selection of common organic solvents. The subsequent sections detail the experimental protocols for obtaining this data.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. Each provides different insights into the compound's behavior and is suited for different stages of the drug discovery process.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic solvent.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent (e.g., methanol, ethanol).

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done using a nephelometer, which measures light scattering, or by visual inspection.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is crucial for lead optimization and pre-formulation studies. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents. Analyze both the standards and the sample from the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

Biological Context: Inhibition of PIM-1 Kinase Signaling

Derivatives of the pyrazolylpyridine scaffold have been identified as potent inhibitors of PIM-1 kinase.[1][3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, cell survival, and apoptosis.[2] Its overexpression is associated with various types of cancer, making it an attractive therapeutic target. The inhibition of PIM-1 by pyrazolylpyridine derivatives can lead to the induction of apoptosis in cancer cells.

Caption: PIM-1 Kinase Inhibition by Pyrazolylpyridine Derivatives.

Experimental and Logical Workflows

To ensure accurate and reproducible results, a structured experimental workflow is essential. The following diagram illustrates the logical progression from sample preparation to data analysis for both kinetic and thermodynamic solubility determination.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for both kinetic and thermodynamic solubility assays offer robust methods for generating reliable data. Furthermore, the understanding of the biological context, specifically the role of pyrazolylpyridine derivatives as PIM-1 kinase inhibitors, underscores the importance of this compound in the development of novel anticancer therapeutics. The provided workflows and diagrams serve as a practical resource for scientists engaged in the research and development of this compound and its analogues.

References

- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]

The Pyrazolylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolylpyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. This technical guide provides an in-depth exploration of the discovery and history of these vital heterocyclic compounds. We trace their origins from early synthetic chemistry to their contemporary role as potent kinase inhibitors in oncology. This document furnishes detailed experimental protocols for their synthesis, presents quantitative structure-activity relationship (SAR) data in structured tabular formats, and visualizes key synthetic and biological pathways using Graphviz diagrams, offering a comprehensive resource for researchers in the field.

A Historical Overview: From Pyrazole to a Privileged Scaffold

The journey of pyrazolylpyridine compounds begins with the discovery of their parent heterocycle, pyrazole. In 1883, Ludwig Knorr first synthesized pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazine. This foundational work laid the groundwork for heterocyclic chemistry. Decades later, the first fused pyrazolopyridine system, specifically a 1H-pyrazolo[3,4-b]pyridine, was synthesized by Ortoleva in 1908.

For much of the 20th century, pyrazolylpyridines were primarily of academic interest in coordination chemistry, where they served as effective bidentate ligands, analogous to the well-known 2,2'-bipyridine ligands.[1][2] Their rigid structure and nitrogen atoms make them excellent chelators for various metal ions.[1][3]

The paradigm shifted significantly in the late 20th and early 21st centuries with the rise of targeted therapies in medicine. Researchers recognized that the pyrazolylpyridine core, being structurally similar to the natural purine nucleus, could act as an antagonist in biological processes.[4] Its unique arrangement of hydrogen bond donors and acceptors made it an ideal "hinge-binding" motif for the ATP-binding pocket of protein kinases.[5] This realization marked the ascent of pyrazolylpyridines as a privileged scaffold in drug discovery, leading to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.[4][5][6]

Synthetic Strategies and Key Experimental Protocols

The construction of the pyrazolylpyridine core is most commonly achieved by building one ring onto the other. The strategy of forming a pyridine ring onto a pre-existing, functionalized pyrazole is particularly widespread. A cornerstone of this approach is the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.[7][8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyrazolo[3,4-b]pyridine core via a multi-component reaction, a common and efficient strategy.

Caption: A generalized workflow for pyrazolopyridine synthesis.

Detailed Experimental Protocol: Three-Component Synthesis of a Pyrazolopyridine Derivative

This protocol is adapted from a reported one-pot, three-component reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives.[1][3]

Reaction: Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridine derivatives.

Materials:

-

Arylglyoxal (1.0 mmol)

-

3-Methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol)

-

Cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol)

-

Tetrapropylammonium bromide (TPAB) (20 mol%)

-

Water/Acetone solvent mixture (1:2, 10 mL)

Procedure:

-

A mixture of the arylglyoxal (1.0 mmol), 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol), the cyclic 1,3-dicarbonyl compound (1.0 mmol), and TPAB (0.2 mmol) is prepared in a round-bottom flask.

-

The water/acetone (1:2, 10 mL) solvent is added to the flask.

-

The reaction mixture is stirred vigorously at 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as CH₂Cl₂:Hexane:MeOH (15:15:1).

-

Upon completion, the reaction vessel is allowed to cool to room temperature.

-

Approximately half of the solvent volume is removed under reduced pressure using a rotary evaporator.

-

The resulting precipitate is collected by vacuum filtration.

-

The collected solid is washed with a cold H₂O/EtOH (1:2) mixture to remove residual catalyst and unreacted starting materials.

-

The product is dried under vacuum to yield the desired pyrazolopyridine derivative (Typical yields: 90-98%).[1][3]

Characterization:

-

The structure of the final product is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). For example, a related synthesis reported the following characterization for a similar product: ¹H NMR (600 MHz, DMSO-d₆): δ 1.18 (t, J = 7.2 Hz, 3H), 2.40 (s, 3H), 4.19 (q, J = 7.2 Hz, 2H), 7.27 (s, 1H), 7.36 (d, J = 7.8 Hz, 2H), 7.48–7.52 (m, 5H), 7.80–7.81 (m, 2H), 8.26 (s, 2H). [9][10]

Quantitative Data and Structure-Activity Relationships (SAR)

The development of pyrazolylpyridine-based kinase inhibitors has been driven by extensive SAR studies. By systematically modifying substituents at various positions on the bicyclic core, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. The tables below summarize representative data for pyrazolylpyridine derivatives against key cancer targets.

Table 1: Inhibitory Activity of Pyrazolylpyridine Derivatives Against Cyclin-Dependent Kinase 2 (CDK2)

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ against CDK2/cyclin A2 (µM) |

|---|---|---|---|

| Roscovitine (Ref.) | - | - | 0.39 |

| Compound 4 | Phenyl | Thioxo | 0.24 |

| Compound 11 | Phenyl | N-glycoside | 0.50 |

| Compound 1 | Phenyl | Amino | 0.57 |

| Compound 8 | Phenyl | Fused Furan | 0.65 |

Data sourced from studies on novel pyrazolopyridine derivatives as CDK2 inhibitors.

Table 2: Inhibitory Activity of Pyrazolopyridine Derivatives Against c-Met Kinase

| Compound ID | Scaffold | R¹ Substituent | IC₅₀ against c-Met (nM) | IC₅₀ against HepG-2 Cell Line (µM) |

|---|---|---|---|---|

| Cabozantinib (Ref.) | - | - | 5.38 | - |

| Compound 5a | Thioxopyrazolo[3,4-b]pyridine | Phenyl | 4.27 | 3.42 |

| Compound 5b | Thioxopyrazolo[3,4-b]pyridine | 4-Chlorophenyl | 7.95 | 3.56 |

Data sourced from a study on novel pyrazolopyridine derivatives targeting c-Met kinase.[2]

Table 3: Inhibitory Activity of Pyrazolopyridine Derivatives Against Anaplastic Lymphoma Kinase (ALK) and the L1196M "Gatekeeper" Mutant

| Compound ID | R¹ Substituent | IC₅₀ against ALK-wt (nM) | IC₅₀ against ALK-L1196M (nM) | IC₅₀ against c-Met (nM) |

|---|---|---|---|---|

| Crizotinib (Ref.) | Piperidine | 3.0 | 17.0 | 8.0 |

| Compound 10g | (Indol-3-yl)methyl | <0.5 | <0.5 | >1000 |

Data sourced from SAR studies on pyrazolo[3,4-b]pyridines designed to overcome Crizotinib resistance.[11]

Mechanism of Action: A Case Study of Crizotinib

Crizotinib is a pyrazolylpyridine-based, orally active, multi-targeted tyrosine kinase inhibitor. It is a prime example of the therapeutic success of this scaffold. Approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS-1 rearrangements, Crizotinib functions by competitively binding to the ATP-binding site of these oncogenic kinases.[12][13]

The fusion of the ALK gene with a partner gene (most commonly EML4) results in a constitutively active fusion protein that is always "on," driving uncontrolled cell proliferation and survival.[12] Crizotinib's inhibition of this aberrant kinase blocks the phosphorylation of downstream signaling molecules, effectively shutting down multiple oncogenic pathways.

Crizotinib Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways inhibited by Crizotinib upon binding to the EML4-ALK fusion protein.

Caption: Crizotinib inhibits the EML4-ALK kinase, blocking downstream pathways.

By inhibiting the EML4-ALK fusion protein, Crizotinib effectively downregulates critical signaling cascades including the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[4][7] This comprehensive blockade halts the signals that promote cancer cell proliferation and survival, ultimately leading to tumor cell apoptosis.[7][13]

Conclusion and Future Directions

From their humble beginnings in foundational organic synthesis, pyrazolylpyridine compounds have evolved into a cornerstone of modern medicinal chemistry. Their journey highlights the power of scaffold-based drug design and the importance of understanding the interplay between chemical structure and biological function. The success of first and second-generation inhibitors like Crizotinib has paved the way for new derivatives designed to overcome acquired resistance, such as those targeting gatekeeper mutations like ALK-L1196M.[11] The continued exploration of this privileged scaffold, through novel synthetic methodologies and creative medicinal chemistry, promises to yield the next generation of targeted therapeutics for a host of human diseases.

References

- 1. scispace.com [scispace.com]

- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 13. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(1H-pyrazol-3-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-(1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a core resource, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating the synthetic workflow.

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.52-8.61 | m | Pyridine H-2, H-6 |

| 7.95-7.96 | m | Pyridine H-4 |

| 7.66-7.72 | m | Pyrazole H-5 |

| 7.54-7.56 | m | Pyridine H-5 |

| 6.43-6.45 | m | Pyrazole H-4 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 151.1 | Pyridine C-6 |

| 145.8 | Pyridine C-2 |

| 142.4 | Pyrazole C-3 |

| 126.5 | Pyridine C-4 |

| 112.4 | Pyridine C-5 |

| 109.0 | Pyrazole C-4/C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (pyrazole) |

| 3150-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1450-1000 | In-plane C-H bending |

| 900-650 | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry (EI-MS) Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 145.2 | 34.14 | [M]⁺ |

| 146.2 | 2.60 | [M+1]⁺ |

| 118.1 | 32.26 | [M-HCN]⁺ |

| 78.2 | 26.12 | [C₅H₄N]⁺ (Pyridine radical cation) |

| 51.2 | 100 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This procedure follows a classical pyrazole synthesis via the condensation of a 1,3-dicarbonyl equivalent with hydrazine.

Experimental Workflow

Procedure:

-

Formation of the Enaminone Intermediate: A mixture of 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and byproducts are removed under reduced pressure to yield 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

-

Cyclization to the Pyrazole Ring: The crude enaminone is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added to the solution, and the mixture is refluxed. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Program: zg30 (standard 30-degree pulse).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 12 ppm.

-

Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Pulse Program: zgpg30 (power-gated proton decoupling).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 220 ppm.

-

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phased, baseline corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press at a pressure of 7-8 tons.

-

Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in methanol is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

-

Electron Ionization (EI) Parameters:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD.

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

References

The Expanding Therapeutic Potential of Pyrazole-Pyridine Scaffolds: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrazole-pyridine scaffolds, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. Synthesizing current research, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The guide details the anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties of these scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The pyrazole-pyridine nucleus, a bioisostere of purine, has garnered considerable attention due to its ability to interact with a wide range of biological targets.[1] This structural similarity allows these compounds to act as antagonists to natural purines in various biological processes, leading to a broad spectrum of pharmacological activities.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole-pyridine derivatives have emerged as a prominent class of anticancer agents, primarily through their potent kinase inhibitory activity.[2][3] These compounds have been shown to target several key kinases involved in cancer cell proliferation, survival, and angiogenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[3][4]

A number of pyrazolo[3,4-b]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent dual inhibition of EGFR and VEGFR-2 with IC50 values in the nanomolar range.[3] The anticancer mechanism often involves the induction of apoptosis, mediated through the modulation of key signaling proteins such as Bax, Bcl-2, and caspases, as well as cell cycle arrest at different phases.[5][6]

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | TRKA | 0.056 | [7] |

| Pyrazolo[3,4-b]pyridines | Km-12 cell line | 0.304 | [7] |

| Pyrazolo[3,4-b]pyridines | c-Met | <1 | [4] |

| Pyrazolo[3,4-b]pyridines | HepG-2 | 3.42 | [4] |

| Thiophenyl-pyrazole-pyridines | EGFR | 0.161 | [3] |

| Thiophenyl-pyrazole-pyridines | VEGFR-2 | 0.141 | [3] |

| Pyrazolo[1,5-a]pyrimidines | Caco2 | 12.62 | [8] |

| Pyrazolo[1,5-a]pyrimidines | MCF-7 | 14.50 | [8] |

| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.034 | [9] |

| Pyrazolyl Pyridines | HepG2 | 0.18 | [10] |

| Pyrazolo[3,4-b]pyridines | K562 | 0.2 (nM) | [11] |

| Pyrazole-Thiadiazole Hybrids | A549 | 1.537 | [12] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-pyridine scaffolds have shown promising activity against a range of bacteria and fungi.[13] Certain derivatives have exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13][14] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[13]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine substituted pyrazoles | Various bacteria | <1 | [13] |

| Pyrazole-thiazole hybrids | MRSA | <0.2 (µM) | [13] |

| Pyrazole-clubbed pyrimidines | MRSA | 521 (µM) | [15] |

| Pyrazole-clubbed pyrimidines | P. aeruginosa | 2085 (µM) | [15] |

| Pyrazolo[3,4-b]pyridines | MRSA | 2 | [14] |

| Pyrazolo[3,4-b]pyridines | VRE | 8 | [14] |

| Pyrazolo[3,4-b]pyridines | ESBL-producing E. coli | 4 | [14] |

| Pyrazole Derivatives | S. aureus | 4 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. Pyrazole-pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[17] A notable mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[18] By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α.[18]

| Compound Class | Assay | IC50 (µM) | Reference |

| Pyrazole-Pyridine Derivatives | Albumin Denaturation | 118.01 | [19] |

Antiviral, Antidiabetic, and Neuroprotective Potential

Beyond the major therapeutic areas, pyrazole-pyridine scaffolds have also shown promise in other domains.

Antiviral Activity: Certain pyrazolopyridine derivatives have exhibited potent antiviral activity against a range of viruses, including enteroviruses and herpes simplex virus-1 (HSV-1).[20][21] For HSV-1, some compounds have shown EC50 values in the low micromolar range, with high selectivity indices, indicating a favorable safety profile.[20] The antiviral mechanism can involve the inhibition of viral adsorption and replication.[20]

| Compound Class | Virus | EC50 (µM) | Reference |

| Pyrazolopyridine Derivatives | HSV-1 | 0.70 - 1.00 | [20] |

| Pyrazolopyridine Analogs | EV-D68, EV-A71, CVB3 | Nanomolar range | [21] |

| Hydroxyquinoline-pyrazole Hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Varies (Selective) | [22] |

| Pyrano[2,3-c]pyrazole Derivatives | Coronavirus 229E | 27.8 (µg/mL) | [23] |

Antidiabetic Activity: Pyrazole-pyridine derivatives have been investigated as potential antidiabetic agents through the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[24] Several pyrazolo[3,4-b]pyridine carbohydrazide derivatives have demonstrated remarkable α-amylase inhibitory activity with IC50 values in the low micromolar range, comparable to the standard drug acarbose.[24][25]

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine carbohydrazides | α-amylase | 5.10 - 5.21 | [24] |

| Pyrazolo[3,4-d]pyrimidine amides | α-amylase | 1.60 - 2.04 | [26] |

Neuroprotective Activity: The neuroprotective potential of pyrazole-pyridine scaffolds is an emerging area of research. These compounds are being explored for their ability to protect neuronal cells from damage in models of neurodegenerative diseases. The mechanism of action may involve the modulation of apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-pyridine scaffolds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline.

-

Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

α-Amylase Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the activity of α-amylase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, α-amylase enzyme solution, and a buffer.

-

Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Substrate Addition: Initiate the reaction by adding a starch solution as the substrate.

-

Incubation: Incubate the reaction mixture for a specific time.

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

-

Absorbance Measurement: Measure the absorbance of the resulting colored product at 540 nm.

-

Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity

This assay evaluates the ability of a compound to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration.

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrazole-pyridine scaffolds is crucial for understanding their mechanism of action and for guiding further drug development efforts.

References

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]

- 12. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Recent advances in the synthesis and medicinal perspective of pyrazole-based α-amylase inhibitors as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Pyrazolylpyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolylpyridines, a class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their remarkable and diverse pharmacological activities. Their structural resemblance to purines allows them to effectively interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of pyrazolylpyridines, with a particular focus on their application in oncology. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. Pyrazolopyridines have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their versatility and amenability to chemical modification have led to the development of several clinical candidates and approved drugs.

Core Concepts in Pyrazolylpyridine Chemistry

The pyrazolylpyridine scaffold consists of a fused pyrazole and pyridine ring system. The arrangement of nitrogen atoms within this bicyclic structure provides unique electronic and steric properties that are crucial for its biological activity. These compounds are often designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole and pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.

Data Presentation: Quantitative Analysis of Pyrazolylpyridine Derivatives

The following tables summarize the in vitro activity of various pyrazolylpyridine and related pyrazolopyrimidine derivatives against different cancer cell lines and protein kinases. This data highlights the structure-activity relationships (SAR) and the therapeutic potential of this compound class.

Table 1: Anticancer Activity of Pyrazolylpyridine and Related Derivatives against Various Cancer Cell Lines

| Compound ID | Scaffold | R-Group Modifications | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Pyrazolo[3,4-d]pyrimidine | 4-(3,4,5-trimethoxybenzylidene-hydrazinyl) | Caco-2 | 73.08 | [1] |

| 1 | Pyrazolo[3,4-d]pyrimidine | 4-(3,4,5-trimethoxybenzylidene-hydrazinyl) | A549 | 68.75 | [1] |

| 1 | Pyrazolo[3,4-d]pyrimidine | 4-(3,4,5-trimethoxybenzylidene-hydrazinyl) | HT1080 | 17.50 | [1] |

| 1 | Pyrazolo[3,4-d]pyrimidine | 4-(3,4,5-trimethoxybenzylidene-hydrazinyl) | Hela | 43.75 | [1] |

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-(4-methoxybenzylidene-hydrazinyl) | Caco-2 | 76.92 | [1] |

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-(4-methoxybenzylidene-hydrazinyl) | A549 | 148 | [1] |

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-(4-methoxybenzylidene-hydrazinyl) | HT1080 | 96.25 | [1] |

| 2 | Pyrazolo[3,4-d]pyrimidine | 4-(4-methoxybenzylidene-hydrazinyl) | Hela | 74.8 | [1] |

| 3 | Pyrazole-fused Curcumin Analog | 1-aryl-1H-pyrazole | MDA-MB-231 | >50 | [2] |

| 3 | Pyrazole-fused Curcumin Analog | 1-aryl-1H-pyrazole | HepG2 | 1.3-4.8 | [2] |

| 4 | 1,3,4-triarylpyrazole | Varied heterocycles | HepG2 | 6.53 | [3] |

| 4 | 1,3,4-triarylpyrazole | Varied heterocycles | MCF7 | 26.40 | [3] |

| 4 | 1,3,4-triarylpyrazole | Varied heterocycles | PC3 | 59.84 | [3] |

| 5 | Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | HCT-116 | 31.3 | [4] |

| 5 | Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | MCF-7 | 19.3 | [4] |

| 5 | Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | HepG2 | 22.7 | [4] |

| 5 | Pyrazolo[3,4-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | A549 | 36.8 | [4] |

| 6 | Pyrazole-Indole Hybrid | Varied substitutions | HCT-116 | 9.2-81.3 | [5] |

| 6 | Pyrazole-Indole Hybrid | Varied substitutions | MCF-7 | 10.6-63.7 | [5] |

| 6 | Pyrazole-Indole Hybrid | Varied substitutions | HepG2 | 6.1-92.4 | [5] |

| 6 | Pyrazole-Indole Hybrid | Varied substitutions | A549 | 13.5-77.7 | [5] |

Table 2: Kinase Inhibitory Activity of Pyrazolylpyridine and Related Derivatives

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| 7 | Pyrazolo[1,5-a]pyrimidine | Pim-1 | 45 | - | [6] |

| 8 | Pyrazolo[1,5-a]pyrimidine | Flt-3 | - | - | [6] |

| 9 | Pyrazolo[3,4-c]pyridine | Pan-Pim | - | 2 (Pim-1), 10 (Pim-2), 2 (Pim-3) | [7] |

| 10 | Pyrazolo[1,5-a]pyridine | CSK | 5600 | - | [7] |

| 11 | Pyrazolo[3,4-b]pyridine | CDK1 | 2380 | - | [8] |

| 12 | Pyrazolo[3,4-b]pyridine | CDK1 | 1520 | - | [8] |

| 13 | (4-Pyrazolyl)-2-aminopyrimidine | CDK2 | 0.29 | - | [5] |

| 14 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | - | 7 | [9] |

| 14 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK5 | - | 3 | [9] |

| 15 | Pyrazole-based | Akt1 | 61 | - | [8] |

| 16 | Pyrazole-based | Chk2 | 48.4 | - | [8] |

| 17 | Pyrazole-based | Chk2 | 17.9 | - | [8] |

| 18 | Pyrazolo[1,5-a]pyrimidine | CDK2 | 24 | - | [8] |

| 19 | Pyrazolo[1,5-a]pyrimidine | CDK5 | 23 | - | [8] |

| 20 | Pyrazole-based | Pan-Pim | - | 0.2 (Pim-1), 1.1 (Pim-2), 0.2 (Pim-3) | [8] |

| 21 | Pyrazole-based | B-RAF | 100-1000 | - | [8] |

| 22 | Pyrazole-based | JAK2 | 0.72 | - | [10] |

| 23 | Pyrazole-based | Akt1 | 20 | - | [10] |

| 24 | Pyrazole-based | ERK1/2 | 6.1/3.1 | - | [10] |

| 25 | Imidazopyridine with 3-aminopyrazole | JAK2 | Potent | - | [10] |

Experimental Protocols

General Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines

This protocol describes a common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which is closely related to and often explored alongside pyrazolylpyridines.

Step 1: Synthesis of β-Enaminone Intermediate

-

A mixture of a substituted acetophenone (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) is heated at reflux for 4 hours.

-

The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.

-